molecular formula C18H22FN3O B5255474 [3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone

[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone

Cat. No.: B5255474
M. Wt: 315.4 g/mol
InChI Key: WKGPDZHVYNJDIS-UHFFFAOYSA-N
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Description

[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a fluorophenyl group, and a pyrazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl group through a Friedel-Crafts alkylation reaction. The final step involves the formation of the pyrazole ring via a cyclization reaction under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve the use of automated reactors and continuous flow chemistry to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common reagents used include anhydrous solvents, catalysts like aluminum chloride for Friedel-Crafts reactions, and various organic bases for cyclization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a ligand in receptor binding studies, helping to elucidate the mechanisms of various biological pathways.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders due to its interaction with specific receptors in the brain.

Industry: In the industrial sector, it is used in the synthesis of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of [3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing various signaling pathways. This interaction can lead to changes in neurotransmitter release, receptor sensitivity, and overall neuronal activity.

Comparison with Similar Compounds

  • [3-[2-(4-chlorophenyl)ethyl]piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone
  • [3-[2-(4-bromophenyl)ethyl]piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone
  • [3-[2-(4-methylphenyl)ethyl]piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone

Uniqueness: The presence of the fluorophenyl group in [3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs. This fluorine substitution can also enhance the compound’s binding affinity to specific receptors, making it a valuable molecule in medicinal chemistry.

Properties

IUPAC Name

[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O/c1-13-11-17(21-20-13)18(23)22-10-2-3-15(12-22)5-4-14-6-8-16(19)9-7-14/h6-9,11,15H,2-5,10,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGPDZHVYNJDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)N2CCCC(C2)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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